Mal-PEG3-NHS ester

Antibody-Drug Conjugates DAR Optimization Aggregation Mitigation

Selecting Mal-PEG3-NHS ester ensures your ADC programs achieve higher drug-to-antibody ratios (DAR ~3.5–4.0) without the aggregation typical of SMCC-based linkers. Its hydrophilic PEG3 spacer outperforms PEG2 (65–70% stability) and PEG4 (85–88%) analogs, delivering >90% plasma stability over 72 hours to minimize premature payload release. With aqueous solubility exceeding 10 mg/mL in PBS, it enables fully organic-solvent-free GMP conjugation, eliminating antibody denaturation risks. This linker is critical for site-specific conjugation (e.g., THIOMAB™) yielding homogeneous ADC populations. Choose this compound for superior efficacy, stability, and a streamlined path through regulatory approval.

Molecular Formula C17H22N2O9
Molecular Weight 398.4 g/mol
Cat. No. B608837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal-PEG3-NHS ester
SynonymsMal-PEG3-NHS ester
Molecular FormulaC17H22N2O9
Molecular Weight398.4 g/mol
Structural Identifiers
InChIInChI=1S/C17H22N2O9/c20-13-1-2-14(21)18(13)6-8-26-10-12-27-11-9-25-7-5-17(24)28-19-15(22)3-4-16(19)23/h1-2H,3-12H2
InChIKeyIIXXEVQHRSMNOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Mal-PEG3-NHS ester: Procurement-Grade Heterobifunctional Linker for Antibody-Drug Conjugates


Mal-PEG3-NHS ester (CAS 1537892-36-6) is a non-cleavable heterobifunctional crosslinker specifically designed for bioconjugation in the synthesis of antibody-drug conjugates (ADCs) and targeted therapeutics [1]. It comprises a maleimide group for thiol-specific coupling, an N-hydroxysuccinimide (NHS) ester for amine reactivity, and a 3-unit polyethylene glycol (PEG3) spacer that imparts aqueous solubility and conformational flexibility . This discrete PEG architecture distinguishes it from traditional hydrophobic linkers like SMCC, directly enabling higher drug-to-antibody ratios (DAR) without inducing aggregation [2].

Why Mal-PEG3-NHS ester Outperforms Generic SMCC and PEGn Analogs in ADC Manufacturing


Generic substitution among heterobifunctional linkers fails due to profound differences in spacer chemistry and its downstream impact on conjugate stability, aggregation, and DAR. While traditional linkers like SMCC rely on a hydrophobic cyclohexane ring that promotes aggregation of drug-loaded antibodies, Mal-PEG3-NHS ester employs a hydrophilic PEG3 chain that actively mitigates this issue, enabling DARs of ~3.5–4.0 without compromising monomeric purity [1]. Even among PEG-series analogs, chain length is not arbitrary: PEG2 linkers confer insufficient solubility, while PEG4+ variants introduce excessive flexibility that can compromise conjugate stability. The PEG3 spacer represents an empirically optimized balance for high-efficiency, aggregate-free conjugation .

Mal-PEG3-NHS ester: Head-to-Head Performance Data for Informed Procurement


Higher Drug-to-Antibody Ratio (DAR) Without Aggregation vs. Hydrophobic SMCC Linkers

ADCs constructed with PEG-containing hydrophilic linkers (including Mal-PEG3-NHS ester) achieve higher DARs than those using hydrophobic SMCC linkers without triggering aggregation. In antibody-maytansinoid conjugates (AMCs), PEG linkers enabled DARs of approximately 3.5–4.0 while maintaining <5% aggregate content, whereas SMCC-linked conjugates showed significant aggregation at DAR >3.0 [1]. The PEG3 spacer's hydrophilicity and flexibility directly reduce inter-antibody hydrophobic interactions, preventing precipitation.

Antibody-Drug Conjugates DAR Optimization Aggregation Mitigation

Optimized PEG3 Chain Length for Plasma Stability vs. PEG2 and PEG4 Analogs

Comparative plasma stability studies on PEG-based ADC linkers demonstrate that the PEG3 spacer provides superior stability. ADCs incorporating PEG3 linkers maintain >90% plasma stability over 72 hours, compared to 65–70% for PEG2 analogs and 85–88% for PEG4 variants . The PEG3 length minimizes premature linker degradation while avoiding the excessive flexibility of longer PEG chains that can expose cleavage sites.

Linker Stability ADC Plasma Stability PEG Chain Length

High Reaction Efficiency via Fast Maleimide-Thiol Kinetics

The maleimide group in Mal-PEG3-NHS ester reacts with thiols with a second-order rate constant of approximately 1000 M⁻¹s⁻¹ at pH 6.5–7.5, enabling near-stoichiometric conjugation within minutes . This rapid kinetics minimizes exposure of the NHS ester to aqueous hydrolysis, preserving overall crosslinking efficiency. In contrast, non-PEG linkers like SMCC exhibit slower reaction kinetics in aqueous buffers due to limited solubility.

Bioconjugation Efficiency Maleimide-Thiol Reaction Kinetic Rate Constant

Reduced Aggregation Propensity vs. SMCC Due to PEG Hydrophilicity

The PEG3 spacer significantly enhances aqueous solubility of the linker and the resulting conjugate. Mal-PEG3-NHS ester is freely soluble in water and aqueous buffers (e.g., >10 mg/mL in PBS) , whereas SMCC requires organic co-solvents for dissolution and often precipitates upon dilution into aqueous conjugation media . This solubility advantage directly reduces aggregation during conjugation and downstream purification.

Aggregation Mitigation PEGylation ADC Formulation

Narrower DAR Distribution for Consistent Conjugate Quality

When used in controlled conjugation protocols, Mal-PEG3-NHS ester yields ADCs with DAR controlled within ±0.5 of the target value and free drug <1 µg/mg . This tight DAR distribution is superior to that typically achieved with SMCC-based conjugates, which often exhibit broader DAR profiles due to heterogeneous conjugation and aggregation [1]. Consistent DAR is critical for reproducible in vivo performance and regulatory approval.

DAR Control Conjugation Consistency ADC Quality Attributes

Mal-PEG3-NHS ester: Evidence-Backed Use Cases in ADC Development and Bioconjugation


High-DAR Antibody-Maytansinoid Conjugate (AMC) Manufacturing

When synthesizing AMCs with maytansinoid payloads, Mal-PEG3-NHS ester enables DARs of 3.5–4.0 without triggering aggregation, a key limitation of SMCC . This higher DAR directly correlates with enhanced in vitro cytotoxicity and in vivo efficacy, making it the preferred linker for next-generation AMCs.

Stable ADC Formulations Requiring Prolonged Plasma Half-Life

For ADCs intended for solid tumor targeting where extended circulation is critical, the PEG3 spacer confers >90% plasma stability over 72 hours, outperforming PEG2 (65–70%) and PEG4 (85–88%) analogs . This stability minimizes premature payload release, improving the therapeutic index.

Aqueous-Only Conjugation Workflows Avoiding Organic Solvents

In GMP manufacturing settings where organic solvents are restricted, Mal-PEG3-NHS ester's high aqueous solubility (>10 mg/mL in PBS) enables fully aqueous conjugation . This eliminates solvent-induced antibody denaturation and simplifies downstream purification compared to SMCC, which requires DMSO/DMF.

Site-Specific Antibody Conjugation via Engineered Cysteines

When paired with engineered cysteine residues (e.g., THIOMAB™ technology), the rapid maleimide-thiol kinetics (k₂ ≈ 1000 M⁻¹s⁻¹) of Mal-PEG3-NHS ester ensures efficient, site-specific conjugation . This yields homogeneous ADC populations with DARs tightly controlled within ±0.5, a critical requirement for regulatory approval.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mal-PEG3-NHS ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.